Diethyl Phosphate-13C4 Sodium Salt
Overview
Description
Diethyl Phosphate-13C4 Sodium Salt is a stable isotope-labeled compound with the molecular formula 13C4H10NaO4P. It is a white to pale yellow crystalline substance that is soluble in water . This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed analysis and tracking in various chemical and biological processes .
Preparation Methods
The preparation of Diethyl Phosphate-13C4 Sodium Salt involves several steps:
Hydrogenation of Carbon-13 Methanol: The process begins with the hydrogenation of carbon-13 methanol.
Reaction with Phosphorus Chloride: The resulting methanol is then reacted with phosphorus chloride to form dimethyl phosphate-13C4.
Formation of this compound: Finally, the dimethyl phosphate-13C4 is reacted with ethanol and sodium chloride to produce this compound.
Chemical Reactions Analysis
Diethyl Phosphate-13C4 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different phosphate derivatives.
Reduction: It can also be reduced, although this is less common.
Substitution: this compound can participate in substitution reactions, where one of its ethyl groups is replaced by another substituent.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Diethyl Phosphate-13C4 Sodium Salt is utilized in various scientific research fields:
Chemistry: It is used for isotopic labeling, which helps in tracing chemical pathways and understanding reaction mechanisms.
Biology: The compound aids in studying metabolic processes and enzyme activities by tracking the labeled phosphate group.
Medicine: It is used in pharmacokinetics to study drug metabolism and distribution.
Industry: This compound is employed in the synthesis of other chemicals and as a standard in analytical chemistry .
Mechanism of Action
The mechanism of action of Diethyl Phosphate-13C4 Sodium Salt involves its incorporation into biological molecules, allowing researchers to track its movement and transformation within biological systems. The labeled phosphate group can be monitored using various analytical techniques, providing insights into metabolic pathways and enzyme interactions .
Comparison with Similar Compounds
Diethyl Phosphate-13C4 Sodium Salt is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Diethyl Phosphate Sodium Salt: This compound lacks the isotopic labeling but has similar chemical properties.
Dimethyl Phosphate Sodium Salt: Another phosphate ester with different alkyl groups.
Ethyl Phosphate Sodium Salt: Contains only one ethyl group, making it less complex than this compound
This compound stands out due to its specific use in isotopic labeling, which provides a powerful tool for detailed scientific analysis.
Biological Activity
Diethyl Phosphate-13C4 Sodium Salt (DEPN-13C4 Na) is a stable isotope-labeled compound that serves as a valuable tool in biological and environmental research. This article provides a comprehensive overview of its biological activity, focusing on its applications, mechanisms, and interactions within biological systems.
- Molecular Formula :
- Molecular Weight : 180.05 g/mol
- CAS Number : 1329613-90-2
- Appearance : Hygroscopic, off-white to pale yellow solid
- Purity : >95% (HPLC)
Applications in Research
This compound is primarily used in the following areas:
- Metabolic Studies : Its isotopic labeling allows researchers to trace the metabolism of phosphorus-containing compounds in biological systems.
- Toxicology and Pharmacology : It plays a significant role in understanding the effects of organophosphate compounds on cholinergic signaling pathways.
- Environmental Studies : DEPN-13C4 Na is used to study the degradation of organophosphate pesticides in soil and other environments.
While DEPN-13C4 Na does not have a specific mechanism of action, it functions as a tracer molecule. By introducing this compound into biological systems, researchers can track the fate of the phosphate group using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This capability is crucial for studying phosphorylation processes and interactions with various enzymes involved in metabolic pathways.
Biological Interactions
Research indicates that this compound interacts with several biological molecules, particularly enzymes involved in phosphorothioate metabolism. These interactions can influence enzyme activity and have implications for drug design and toxicity assessments. Notably, studies have shown that DEPN-13C4 Na can affect the activity of enzymes critical to metabolic pathways, providing insights into its pharmacokinetics and bioavailability.
Case Studies
- Enzyme Inhibition Studies : In one study, researchers utilized DEPN-13C4 Na to investigate its effects on phosphatase enzymes. The compound was shown to inhibit enzyme activity by binding to active sites, which may lead to potential therapeutic applications in conditions where phosphatase activity is dysregulated.
- Metabolic Tracking : Another study employed DEPN-13C4 Na in tracer experiments to monitor the metabolic fate of diethyl phosphate derivatives in cultured cells. The findings revealed distinct metabolic pathways that could be targeted for drug development.
Comparative Analysis
The following table compares this compound with other related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diethyl Phosphate | C4H11O4P | Non-isotopically labeled; common metabolite |
Dimethyl Phosphate | C3H9O4P | Methyl groups instead of ethyl; different reactivity |
Triethyl Phosphate | C6H15O4P | Three ethyl groups; higher steric hindrance |
Ethyl Phosphonate | C2H7O4P | Simpler structure; less complex interactions |
This compound's unique isotopic labeling distinguishes it from non-labeled counterparts, enhancing its utility in various research applications.
Properties
IUPAC Name |
sodium;di(1,2-13C2)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1,4+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCVHDYRKMSBOJ-UJNKEPEOSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)([O-])OCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]OP(=O)([O-])O[13CH2][13CH3].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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